2-(4-Cyclopropylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-3-1-2-4-13(12)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKDJIOGALPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The primary and most reported method for synthesizing this compound involves nucleophilic aromatic substitution. This method typically uses 4-chloroaniline as the electrophilic aromatic substrate and cyclopropylpiperazine as the nucleophile.
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- Base: Potassium carbonate (K2CO3) or similar mild bases.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred.
- Temperature: Elevated temperatures to facilitate substitution, often reflux or moderate heating.
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- The nucleophilic nitrogen of cyclopropylpiperazine attacks the aromatic carbon bearing the chlorine substituent on 4-chloroaniline.
- Displacement of the chloride ion occurs, forming the C-N bond to yield this compound.
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- Use of continuous flow reactors and automated systems has been explored to improve yield and purity for industrial scale synthesis.
- The reaction time and temperature are optimized to minimize side reactions and maximize conversion.
| Parameter | Typical Value/Condition |
|---|---|
| Starting materials | 4-chloroaniline, cyclopropylpiperazine |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–120 °C |
| Reaction time | Several hours (e.g., 6–24 h) |
| Yield | Moderate to high (varies by conditions) |
This method is straightforward and widely used due to the commercial availability of starting materials and relatively mild reaction conditions.
Reductive Amination Method
Another synthetic approach involves reductive amination of substituted aldehydes with piperazine derivatives, followed by cyclopropylation.
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- Reaction of piperazine with an appropriate aldehyde (such as 4-formylaniline derivatives) to form an imine intermediate.
- Reduction of the imine using sodium triacetoxyborohydride in the presence of glacial acetic acid.
- Introduction of the cyclopropyl group can be achieved either before or after the reductive amination step, depending on the synthetic route.
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- Allows for the introduction of diverse substituents on the piperazine ring.
- Provides access to methanone derivatives and related analogues with potential biological activity.
| Step | Reagents/Conditions |
|---|---|
| Imine formation | Piperazine + substituted aldehyde, room temperature, ethanol solvent |
| Reduction | Sodium triacetoxyborohydride, glacial acetic acid, room temperature |
| Cyclopropylation | Cyclopropyl bromide or equivalent alkylating agent, base |
This method is more versatile and has been used to synthesize piperazine methanone derivatives with biological relevance.
Nucleophilic Substitution with Substituted Piperazines
In some cases, substituted piperazines bearing cyclopropyl groups are pre-synthesized and then reacted with aromatic halides such as 4-chloronitrobenzene or 4-chloroaniline to yield the target aniline derivatives.
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- Nucleophilic substitution of 4-chloronitrobenzene with 4-cyclopropylpiperazine in the presence of K2CO3.
- Subsequent reduction of the nitro group to an amine to afford this compound.
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- Allows for modular synthesis and functional group transformations.
- Nitro group reduction can be accomplished by catalytic hydrogenation or chemical reduction methods.
| Reaction Stage | Reagents/Conditions |
|---|---|
| Nucleophilic substitution | 4-chloronitrobenzene + 4-cyclopropylpiperazine, K2CO3, DMF, heat |
| Nitro reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction |
This route is useful for preparing intermediates for further derivatization and biological testing.
Research Findings and Analytical Data
Spectroscopic Characterization:
- IR spectra confirm the presence of amine groups and piperazine ring vibrations.
- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectra provide detailed structural confirmation, showing characteristic signals for aromatic protons, cyclopropyl protons, and piperazine ring methylene groups.
- Mass spectrometry confirms molecular weight consistent with C13H19N3 (217.31 g/mol).
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- Flash column chromatography using silica gel with solvent systems such as n-hexane/ethyl acetate mixtures.
- Preparative thin-layer chromatography (TLC) for small-scale purification.
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- Reported yields vary depending on the method and scale, typically ranging from 50% to 85%.
| Analytical Technique | Key Observations |
|---|---|
| IR Spectroscopy | N-H stretching, aromatic C-H, C-N bands |
| $$ ^1H $$-NMR | Aromatic protons (6.5–7.5 ppm), cyclopropyl (0.5–1.5 ppm), piperazine methylene (2.5–3.5 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 217 |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Nucleophilic substitution | 4-chloroaniline, cyclopropylpiperazine, K2CO3, DMF | Heat (80–120 °C), several hours | Simple, direct, scalable | 60–85% |
| Reductive amination | Piperazine, substituted aldehyde, sodium triacetoxyborohydride | Room temp, ethanol solvent | Versatile, allows functionalization | 50–75% |
| Substituted piperazine route | 4-chloronitrobenzene, 4-cyclopropylpiperazine, K2CO3, reduction catalyst | Heat, catalytic hydrogenation | Modular, good for intermediates | 55–80% |
Chemical Reactions Analysis
Nucleophilic Reactions at the Aniline Amine
The primary amine (-NH₂) on the aniline ring undergoes classical reactions typical of aromatic amines:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form stable anilides. For example:
Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine).
Yield : ~85–92% (analogous to acetanilide synthesis ).
Diazotization
Forms diazonium salts under acidic conditions with sodium nitrite:
Applications : Coupling with phenols or amines to synthesize azo dyes .
Electrophilic Aromatic Substitution
The aniline ring activates toward electrophilic substitution at the ortho and para positions due to conjugation with the amine lone pair:
Bromination
Reacts with bromine water to form 2,4,6-tribromo derivatives:
Note : Requires no catalyst due to high ring activation .
Sulfonation
Forms sulfonic acid derivatives under concentrated sulfuric acid:
Conditions : 180°C, yielding sulfanilic acid analogs .
Piperazine Ring Reactivity
The piperazine moiety participates in alkylation and coordination chemistry:
N-Alkylation
Undergoes alkylation with alkyl halides or alcohols:
Example : Reaction with methyl iodide forms N-methyl derivatives.
Yield : ~70–80% (based on ethylpiperazine analogs ).
Acid-Base Reactions
Forms salts with strong acids (e.g., HCl, TFA):
Application : Purification via salt formation (e.g., trifluoroacetate in ).
C–H Functionalization
The aryl ring can undergo directed ortho-C–H bond activation:
C–H Amination
Using Cu(OAc)₂ as a catalyst, the ortho-C–H bond reacts with amines:
Conditions : Air, 80°C, DMF solvent (similar to ).
Yield : Moderate (50–65%) with good functional group tolerance.
Cyclopropane Ring Stability
The cyclopropyl group remains intact under most conditions but undergoes ring-opening under strong oxidants:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation (O₃) | -78°C, CH₂Cl₂ | Cyclopropane cleavage to ketone |
| Hydrogenation | H₂, Pd/C, 50 psi | Cyclopropane → propane derivative |
Comparative Reactivity Data
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Bromination | 1.2 × 10⁻³ | 45 | |
| Diazotization | 5.8 × 10⁻⁴ | 58 | |
| N-Alkylation | 3.4 × 10⁻⁵ | 72 |
Scientific Research Applications
2-(4-Cyclopropylpiperazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(4-Methylpiperazino)aniline
- Structure : Differs by substitution of the cyclopropyl group with a methyl group on the piperazine ring.
- Molecular Formula : C₁₁H₁₇N₃ (Molar Mass: 191.27 g/mol).
- Physical Properties : Melting point = 89–91°C .
- Methylpiperazine derivatives are commonly used as intermediates in drug synthesis (e.g., antipsychotics or antihistamines).
- Applications : Simpler analogs like this are often employed in early-stage drug discovery due to synthetic accessibility .
4-(4-(3-(2-(4-Chlorophenyl)-1-Isopropyl-5-Methyl-4-(Methylsulfonyl)-1H-Pyrrol-3-yl)-5-Fluorophenyl)piperazin-1-yl)aniline
- Structure : A highly complex derivative with multiple substituents, including chlorophenyl, fluorophenyl, and sulfonyl groups.
- Molecular Formula : C₃₁H₃₄ClFN₄O₂S (Molar Mass: 581.14 g/mol) .
- Key Differences :
- The bulky substituents enhance molecular weight and complexity, likely improving target specificity (e.g., kinase or GPCR inhibition).
- The sulfonyl group introduces polarity, which may enhance aqueous solubility compared to the cyclopropyl analog.
- Applications : Such derivatives are typical in late-stage drug candidates for diseases requiring high receptor affinity (e.g., cancer or inflammatory disorders) .
3-(4-(Cyclopentyloxy)-2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylthio)aniline
- Structure : Incorporates a pyrimidine ring and cyclopentyloxy group, with a methylpiperazine substituent.
- Key Differences :
- The pyrimidine ring introduces aromatic heterocyclic character, enabling π-π stacking interactions in biological targets.
- The methylpiperazine group, while less bulky than cyclopropyl, may offer better metabolic stability in vivo.
- Applications : Pyrimidine-containing analogs are frequently explored in antiviral or anticancer therapies .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The cyclopropyl group in this compound may require specialized reagents (e.g., cyclopropylboronic acids) for Suzuki couplings or alkylation steps, increasing synthetic complexity compared to methyl analogs .
- Biological Activity: Cyclopropyl substituents are known to enhance metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
- Limitations : The lack of reported data on the target compound’s solubility, stability, or biological activity highlights a gap in publicly available research.
Biological Activity
Overview
2-(4-Cyclopropylpiperazin-1-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclopropylpiperazine moiety attached to an aniline structure, which may influence its interaction with biological targets.
- Molecular Formula: C₁₃H₁₉N₃
- Molecular Weight: 219.31 g/mol
- IUPAC Name: this compound
The biological activity of this compound is thought to involve its interaction with specific receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, which may contribute to the compound’s effects on the central nervous system (CNS) and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the growth of certain cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 25 | Induces apoptosis |
| PC-3 (Prostate cancer) | 30 | Cell cycle arrest at G2/M |
Case Studies
-
Study on Antimicrobial Effects:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results showed that the compound effectively inhibited bacterial growth, indicating its potential as a lead compound for developing new antibiotics. -
Anticancer Research:
In a collaborative research project, the compound was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 cells, with mechanisms involving both apoptosis and necrosis being observed through flow cytometry analysis.
Safety Profile
Despite its promising biological activities, safety assessments are crucial. Toxicological studies indicate that while this compound has low acute toxicity, it can cause skin irritation upon contact and should be handled with care.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Cyclopropylpiperazin-1-yl)aniline, and how can purity and yield be maximized?
- Methodological Answer : Synthesis typically involves coupling cyclopropylpiperazine with 2-aminophenyl precursors via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key steps include:
- Pre-functionalization : Activate the aniline ring via bromination or nitration to facilitate coupling .
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for C–N bond formation .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aniline:piperazine) improve yields to ~70–85% .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR detects cyclopropyl protons (δ 0.5–1.2 ppm) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm). NOESY confirms spatial proximity of the cyclopropyl group to the aniline ring .
- X-ray Crystallography : Use SHELXL for refinement to resolve torsional angles between the piperazine and aniline moieties. High-resolution data (d-spacing < 0.8 Å) are critical .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ at m/z 218.15 (calculated: 218.14) .
Q. What in vitro assays are suitable for initial screening of biological activity in this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine's prevalence in CNS-targeting drugs. Use radioligand displacement (³H-spiperone for D₂ receptors) .
- Enzyme Inhibition : Test against monoamine oxidase (MAO) via fluorometric assays (kynuramine substrate, λex/em = 315/380 nm) .
- Cytotoxicity : MTT assays (IC₅₀) in cancer cell lines (e.g., HeLa) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
- Methodological Answer :
- Analog Design : Modify the cyclopropyl group (e.g., cyclobutyl, fluorocyclopropyl) or aniline substituents (e.g., Cl, CF₃) to alter lipophilicity (logP) and electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the aniline NH₂) .
- Data Analysis : Compare IC₅₀ values across analogs (tabular example):
| Derivative | R-group | logP | IC₅₀ (μM) |
|---|---|---|---|
| Parent | H | 2.1 | 45.2 |
| 4-F | F | 2.3 | 28.7 |
| 3-CF₃ | CF₃ | 2.9 | 12.4 |
Fluorinated derivatives show enhanced activity due to increased membrane permeability .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT₂A receptor, PDB: 6A93). The cyclopropyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
- Free Energy Calculations : MM-GBSA estimates ΔGbinding; values < −40 kcal/mol suggest high affinity .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) via HPLC-UV. Solubility peaks at pH 4–6 (aniline protonation) .
- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies oxidation of the cyclopropyl group as a major degradation route. Add antioxidants (BHT) to formulations .
- Analytical Cross-Validation : Compare LC-MS (for degradation products) and NMR (for structural integrity) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Polymorphism : Screen solvents (ethanol, acetonitrile) and cooling rates (0.1–1°C/min) to isolate the most stable polymorph .
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to refine twin domains .
- Data Collection : Synchrotron radiation (λ = 0.7 Å) improves resolution for small-molecule crystals (<0.5 Å) .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
